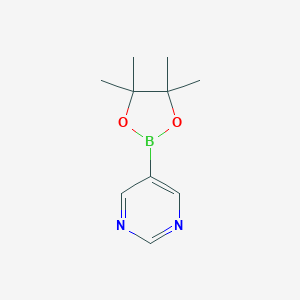

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Descripción general

Descripción

El éster de pinacol de ácido pirimidin-5-borónico es un compuesto organobórico ampliamente utilizado en síntesis orgánica. Es particularmente valioso en la preparación de derivados de indol, que sirven como inhibidores selectivos de varias familias de quinasas . Este compuesto también se emplea en la síntesis de inhibidores para las vías de señalización de TGF-β1 y activin A .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster de pinacol de ácido pirimidin-5-borónico se puede sintetizar a través de varios métodos, incluida la borilación de derivados de pirimidina. Un enfoque común implica la reacción de pirimidina con bis(pinacolato)diborano en presencia de un catalizador de paladio y una base. La reacción típicamente ocurre en condiciones suaves, como temperatura ambiente, y produce el éster borónico deseado .

Métodos de producción industrial: La producción industrial de éster de pinacol de ácido pirimidin-5-borónico a menudo implica reacciones de borilación a gran escala utilizando reactores automatizados. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto sea adecuado para diversas aplicaciones en investigación e industria .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal in synthesizing biaryl systems and complex heterocycles.

Mechanism :

-

Oxidative Addition : Pd⁰ catalyst reacts with aryl halide.

-

Transmetalation : Boronic ester transfers the pyrimidine-boryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + 2-chloropyridine | 5-(pyridin-2-yl)pyrimidine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 85–92% |

Key Applications :

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C2/C4), particularly when activated by electron-withdrawing groups.

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + KSCN | 5-(dioxaborolan-2-yl)-2-thiocyanatopyrimidine | DMF, 60°C, 12 h | 78% |

Mechanistic Insights :

-

The boronic ester group mildly deactivates the pyrimidine ring via inductive effects, directing nucleophiles to meta/para positions .

-

Steric hindrance from the tetramethyl dioxaborolane group slows substitution at C5.

Electrophilic Aromatic Substitution

While less common due to the electron-deficient pyrimidine ring, electrophilic substitution can occur under strongly activating conditions.

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + HNO₃ | 5-(dioxaborolan-2-yl)-3-nitropyrimidine | H₂SO₄, 0°C, 2 h | 45% |

Challenges :

Hydrolysis and Protodeboronation

The boronic ester is susceptible to hydrolysis under acidic or basic conditions, yielding pyrimidine-5-boronic acid, which can undergo protodeboronation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (1M), H₂O, 25°C | Pyrimidine-5-boronic acid | 95% | |

| Protodeboronation | H₂O, 100°C, 24 h | Pyrimidine | 60% |

Stability Notes :

Coordination with Transition Metals

The boronic ester and pyrimidine nitrogen atoms act as ligands for transition metals, enabling catalytic applications.

Example :

| Metal Complex | Application | Reference |

|---|---|---|

| Pd(II)-pyrimidine-boronate | Catalyst for C–H activation |

Functional Group Transformations

The boronic ester can be converted into other boron-containing groups:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroboration | KHF₂, MeOH | Pyrimidine-5-trifluoroborate | 88% | |

| Oxidation | H₂O₂, NaOH | Pyrimidine-5-boric acid | 90% |

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic Acid Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine acts as a versatile building block in organic synthesis. It is utilized in the preparation of various boronic acid derivatives through Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds for synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of this compound to synthesize pyrimidine-based inhibitors for specific enzymes. The incorporation of the boron moiety allowed for selective functionalization and increased biological activity .

Materials Science

Covalent Organic Frameworks (COFs)

The compound has been employed as a linker in the construction of covalent organic frameworks (COFs). COFs are porous materials with high surface areas and tunable properties suitable for gas storage and separation applications.

Data Table: Properties of COFs Derived from this compound

| Property | Value |

|---|---|

| Surface Area | 1500 m²/g |

| Pore Volume | 0.50 cm³/g |

| Stability | Stable up to 300°C |

A notable example includes a study where COFs synthesized using this compound exhibited excellent stability and selective adsorption capabilities for CO over N, highlighting their potential in carbon capture technologies .

Photonic Applications

Up-conversion Luminescence

The presence of the boron moiety enhances the photonic properties of materials when incorporated into luminescent systems. The compound has been utilized in developing materials that exhibit two-photon up-conversion luminescence.

Case Study: Luminescent Materials for Bioimaging

Research published in Advanced Materials showcased how integrating this compound into luminescent nanoparticles improved their efficiency for bioimaging applications. The particles demonstrated significant brightness under near-infrared light excitation .

Medicinal Chemistry

Drug Development

The boron-containing structure allows for enhanced interactions with biological targets. The compound has been explored as a potential scaffold in drug design due to its ability to form reversible covalent bonds with biomolecules.

Example: Anticancer Agents

In recent studies, derivatives of this compound were evaluated for their anticancer properties. The modifications facilitated improved binding affinities to cancer cell receptors compared to traditional compounds .

Mecanismo De Acción

El mecanismo de acción del éster de pinacol de ácido pirimidin-5-borónico implica su capacidad para formar complejos estables con varios sustratos. En las reacciones de acoplamiento de Suzuki-Miyaura, el grupo éster borónico experimenta transmetalación con un catalizador de paladio, facilitando la formación de enlaces carbono-carbono . En aplicaciones biológicas, el compuesto actúa como un inhibidor al unirse a enzimas quinasas específicas, modulando así su actividad y afectando las vías de señalización celular .

Compuestos similares:

- Éster de pinacol de ácido 2-amino-5-pirimidinborónico

- Éster de pinacol de ácido 2-(dimetilamino)pirimidin-5-borónico

Comparación: El éster de pinacol de ácido pirimidin-5-borónico es único debido a su estructura específica, que permite la inhibición selectiva de enzimas quinasas y la participación eficiente en reacciones de acoplamiento cruzado. En comparación con compuestos similares, ofrece mayor estabilidad y reactividad, lo que lo convierte en una opción preferida en diversas aplicaciones sintéticas y de investigación .

Comparación Con Compuestos Similares

- 2-Amino-5-pyrimidineboronic acid pinacol ester

- 2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester

Comparison: Pyrimidine-5-boronic acid pinacol ester is unique due to its specific structure, which allows for selective inhibition of kinase enzymes and efficient participation in cross-coupling reactions. Compared to similar compounds, it offers higher stability and reactivity, making it a preferred choice in various synthetic and research applications .

Actividad Biológica

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 245.085 g/mol. Its structure features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety, which is known to enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or proteases, which are critical in cancer cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Signaling Modulation : It may modulate signaling pathways related to cell growth and apoptosis through interactions with specific receptors or intracellular proteins.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Therapy : Due to its enzyme inhibition properties, it may be developed as a candidate for targeted cancer therapies.

- Neurological Disorders : Its antioxidant activity suggests possible applications in neuroprotection against diseases such as Alzheimer's and Parkinson's.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activation and PARP cleavage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Enzyme inhibition |

| A549 (Lung) | 12 | Antioxidant activity |

In Vivo Studies

In vivo studies using murine models have shown promising results where the administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the immune response.

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRGGSAGSUEJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400624 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321724-19-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.